N-(4-{[benzyl(ethyl)amino]carbonyl}phenyl)-4-methoxybenzamide
Overview
Description
N-(4-{[benzyl(ethyl)amino]carbonyl}phenyl)-4-methoxybenzamide, commonly known as BEA-226117, is a synthetic compound that has been studied extensively for its potential use as a pharmacological tool in scientific research. This compound is of interest due to its ability to selectively target specific receptors in the brain, which makes it a valuable tool for studying the effects of these receptors on various physiological processes.
Mechanism of Action
The mechanism of action of BEA-226117 involves its selective binding to specific receptors in the brain. For example, this compound has been shown to bind selectively to the dopamine D3 receptor, which is involved in the regulation of reward and motivation. By selectively targeting this receptor, BEA-226117 can be used to study the effects of dopamine signaling on various physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of BEA-226117 are largely dependent on the specific receptors that it targets. For example, studies have shown that this compound can modulate dopamine signaling in the brain, which can have a wide range of effects on behavior and physiology. Additionally, BEA-226117 has been shown to modulate the activity of the sigma-1 receptor, which is involved in the regulation of cell survival and stress responses.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BEA-226117 in laboratory experiments is its ability to selectively target specific receptors in the brain. This allows researchers to study the effects of these receptors on various physiological processes in a more precise and controlled manner. However, one limitation of using this compound is its relatively low potency, which can make it difficult to achieve the desired effects at lower concentrations.
Future Directions
There are several future directions for research on BEA-226117. One area of interest is the potential use of this compound as a therapeutic agent for various neurological disorders, such as addiction and depression. Additionally, further studies are needed to elucidate the specific mechanisms of action of BEA-226117 and its effects on various physiological processes. Finally, the development of more potent analogs of BEA-226117 may help to overcome some of the limitations associated with its use in laboratory experiments.
Scientific Research Applications
BEA-226117 has been studied extensively for its potential use as a pharmacological tool in scientific research. Specifically, this compound has been used to study the effects of specific receptors in the brain, such as the dopamine D3 receptor and the sigma-1 receptor. These studies have provided valuable insights into the role of these receptors in various physiological processes, including addiction, anxiety, and depression.
properties
IUPAC Name |
N-benzyl-N-ethyl-4-[(4-methoxybenzoyl)amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-3-26(17-18-7-5-4-6-8-18)24(28)20-9-13-21(14-10-20)25-23(27)19-11-15-22(29-2)16-12-19/h4-16H,3,17H2,1-2H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQVHDVPCBLJQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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